
(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline is a complex organic compound that features a methoxy group, a trifluoromethyl group, and a pyrrolidine ring attached to an aniline base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of an O-Boc-protected derivative, which reduces the double bond and eliminates the hydroxy group, leading to the formation of the desired intermediate .
Industrial Production Methods
In an industrial setting, the production of ®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline may involve large-scale catalytic hydrogenation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.
Aplicaciones Científicas De Investigación
®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which ®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline: Shares a similar pyrrolidine and trifluoromethyl structure but lacks the methoxy group.
2-Methoxy-4-(2-pyrrolidin-1-yl)aniline: Similar structure but without the trifluoromethyl group.
Uniqueness
®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline is unique due to the combination of its methoxy, trifluoromethyl, and pyrrolidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C12H15F3N2O |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
2-methoxy-4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3/t11-/m1/s1 |
Clave InChI |
LPEHQUMQJRYXSX-LLVKDONJSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)N2CCC[C@@H]2C(F)(F)F)N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


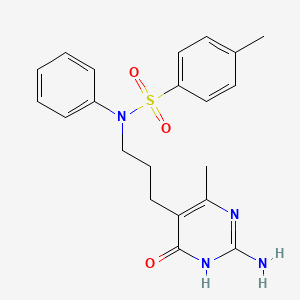
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)
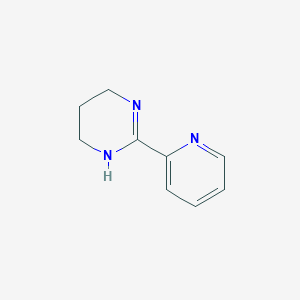
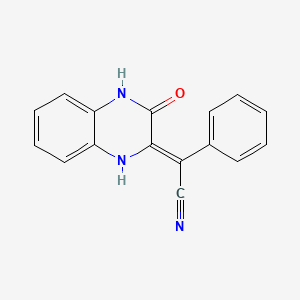
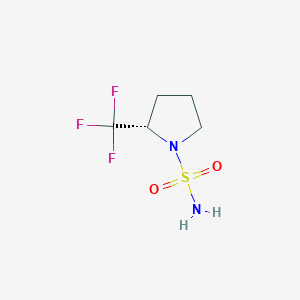
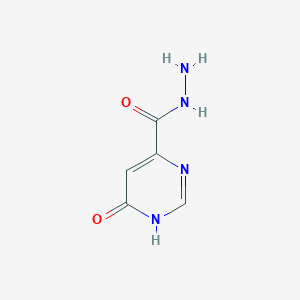

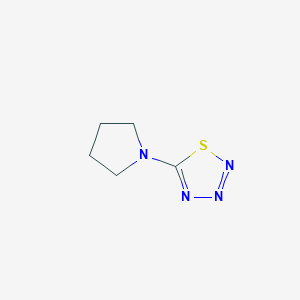
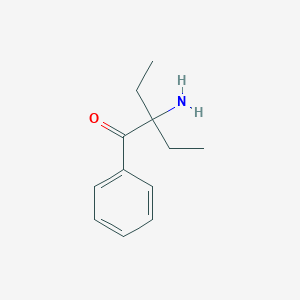

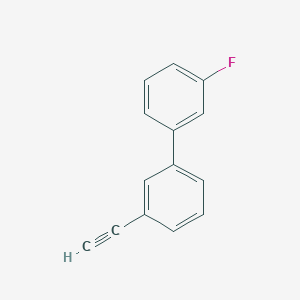
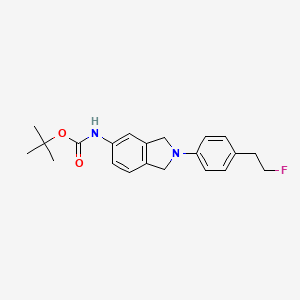
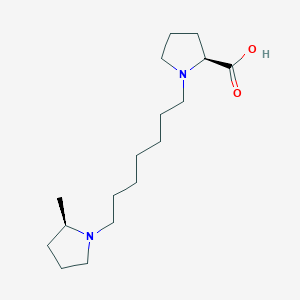
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
